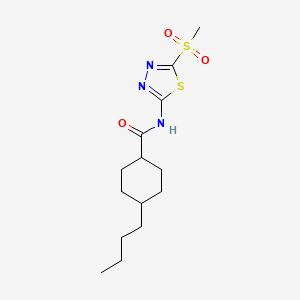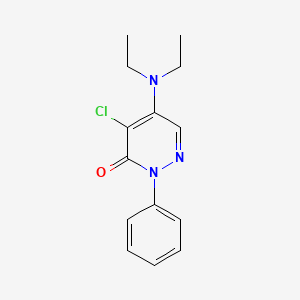![molecular formula C19H20N2O3 B12202787 1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12202787.png)
1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenylamine and 3-methoxyphenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or toluene, and a catalyst such as triethylamine.
Formation of Intermediate: The initial reaction between the amine and isocyanate forms an intermediate urea derivative.
Cyclization: The intermediate undergoes cyclization to form the azolidine-2,5-dione ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce amines or other reduced forms.
Substitution: Can result in halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-3-[(3-hydroxyphenyl)amino]azolidine-2,5-dione: Similar structure with a hydroxyl group instead of a methoxy group.
1-(2,4-Dimethylphenyl)-3-[(3-chlorophenyl)amino]azolidine-2,5-dione: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O3/c1-12-7-8-17(13(2)9-12)21-18(22)11-16(19(21)23)20-14-5-4-6-15(10-14)24-3/h4-10,16,20H,11H2,1-3H3 |
InChI Key |
KJIPXRVHODTXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one](/img/structure/B12202706.png)
amine](/img/structure/B12202718.png)
![3-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]propanamide](/img/structure/B12202735.png)

![N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12202742.png)
![(3-Chloro-2-methylphenyl)[(4-iodophenyl)sulfonyl]amine](/img/structure/B12202746.png)
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12202757.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12202761.png)
![(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12202764.png)

![2-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12202771.png)
![(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12202777.png)

![2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide](/img/structure/B12202786.png)
